![molecular formula C20H21N7O B2936516 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034425-03-9](/img/structure/B2936516.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several notable functional groups, including a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and an indole ring. The presence of these rings suggests that the compound may have interesting biological activities, as these structures are often found in bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
- Research on heterocyclic compounds incorporating thiadiazole moieties, similar in complexity to the compound , has been conducted for potential insecticidal applications against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These studies explore the synthesis of various heterocycles for their insecticidal properties, indicating the potential for related compounds to serve in pest control.
Antihistaminic and Anti-inflammatory Activity
- Compounds with cyclic amines and fused pyridazines have been synthesized and evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration, suggesting applications in treating allergic reactions and inflammation (Gyoten et al., 2003). This research points to the therapeutic potential of structurally related compounds in medical applications.
Antiasthma Agents
- The development of mediator release inhibitors for asthma treatment has involved the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, highlighting the relevance of triazole and pyrimidine motifs in respiratory disorder therapeutics (Medwid et al., 1990). These findings underscore the potential utility of compounds with similar structures in antiasthma research.
Cardiovascular Applications
- The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been investigated for their coronary vasodilating and antihypertensive activities, suggesting the possibility of cardiovascular applications for related compounds (Sato et al., 1980).
Antimicrobial Activity
- New thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of heterocyclic compounds in combating microbial infections (Bhuiyan et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s known that compounds with similar structures can act asactivators or inhibitors of their target enzymes . For instance, some compounds have been found to show potent NAMPT activity .
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway , given that NAMPT, a potential target of the compound, plays a key role in this pathway . Activation of NAMPT can influence many biological processes, including metabolism and aging .
Pharmacokinetics
Similar compounds have been optimized to attenuateCYP direct inhibition (DI) . This is achieved through modulation of lipophilicity, which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
Activation of nampt, a potential target of the compound, can influence many biological processes, including metabolism and aging .
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-20(28)22-15-8-9-26(12-15)19-7-6-18-23-21-13-27(18)24-19/h2-7,11,13,15H,8-10,12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYBPDSLKMXMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(1-methyl-1H-indol-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.